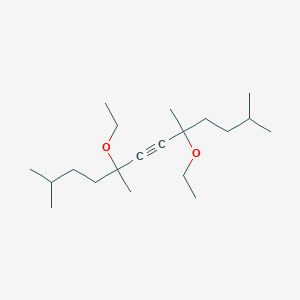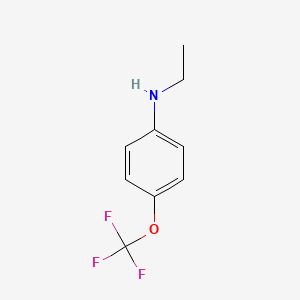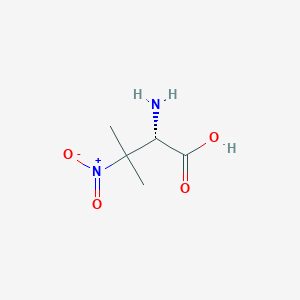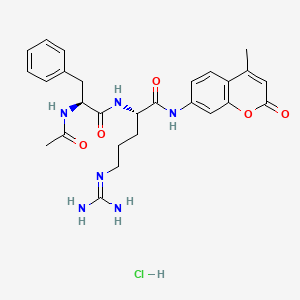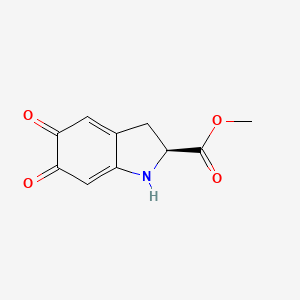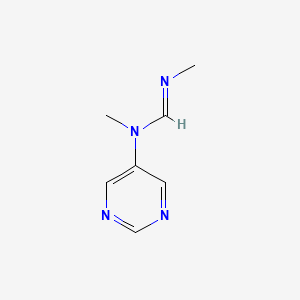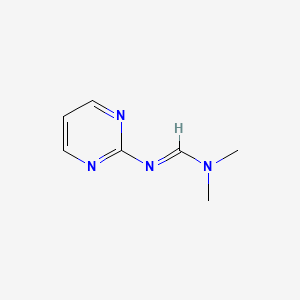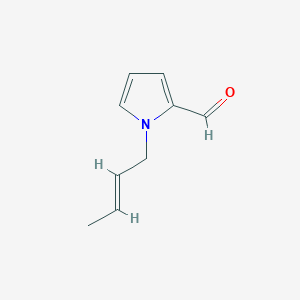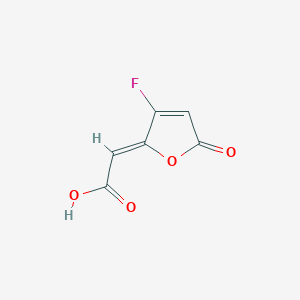
(2Z)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid is a synthetic organic compound characterized by the presence of a fluorine atom, a furan ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid typically involves the reaction of a fluorinated furan derivative with acetic acid under controlled conditions. One common method involves the use of a fluorinated furan precursor, which undergoes a series of reactions including halogenation, oxidation, and condensation to yield the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality. The use of advanced catalytic systems and automated control systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of different functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions typically require specific solvents, temperatures, and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various halogenated or functionalized derivatives.
Scientific Research Applications
(2Z)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The presence of the fluorine atom and the furan ring can influence the compound’s reactivity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
(2Z)-(3-Chloro-5-oxo-2(5H)-furanylidene)acetic acid: Similar structure but with a chlorine atom instead of fluorine.
(2Z)-(3-Bromo-5-oxo-2(5H)-furanylidene)acetic acid: Contains a bromine atom instead of fluorine.
(2Z)-(3-Iodo-5-oxo-2(5H)-furanylidene)acetic acid: Features an iodine atom in place of fluorine.
Uniqueness
The uniqueness of (2Z)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
161985-56-4 |
|---|---|
Molecular Formula |
C6H3FO4 |
Molecular Weight |
158.0840232 |
Synonyms |
Acetic acid, (3-fluoro-5-oxo-2(5H)-furanylidene)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


